Lipophilicity Shift: N-Methylation Increases LogP by ~0.34 Units Versus Demethylated Analog
N-Methyl-2-morpholinoethanamine exhibits a calculated ACD/LogP of -0.67 . In contrast, the demethylated analogue 2-morpholinoethanamine (CAS 2038-03-1) has a reported logP of -1.01 . This represents an increase of +0.34 logP units conferred by the N-methyl group, indicating enhanced lipophilicity that can influence partitioning in biological membranes and organic solvent extractions.
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | ACD/LogP = -0.67 |
| Comparator Or Baseline | 2-Morpholinoethanamine (CAS 2038-03-1) LogP = -1.01 |
| Quantified Difference | Δ = +0.34 logP units |
| Conditions | Calculated values (ACD/Labs and Chemsrc prediction) |
Why This Matters
This quantifiable lipophilicity increase is critical for applications requiring controlled membrane permeability, such as CNS drug design or liquid-liquid extraction optimization.
